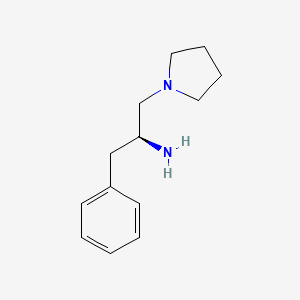

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLCAQYNXGDYTM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627586 | |

| Record name | (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200267-75-0 | |

| Record name | (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-α-(Phenylmethyl)-1-pyrrolidinethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is a chiral amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its stereochemistry often plays a pivotal role in the biological activity of the final drug substance. This guide provides a comprehensive overview of a robust and scalable synthetic protocol for this compound, focusing on the principles of asymmetric synthesis, reaction mechanisms, and practical considerations for laboratory and potential scale-up applications. We will delve into a validated synthetic route, emphasizing the rationale behind procedural choices, purification strategies, and analytical characterization to ensure the desired enantiopurity and chemical integrity of the final product.

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] The specific three-dimensional arrangement of substituents around a stereogenic center, particularly one bearing a nitrogen atom, can profoundly influence a molecule's interaction with biological targets such as enzymes and receptors. This stereoselectivity is a cornerstone of modern drug design, as different enantiomers of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.

This compound, with its defined stereocenter and versatile functional groups, is a valuable intermediate in the synthesis of more complex molecules. Its synthesis, therefore, requires a strategy that not only efficiently constructs the target molecule but also rigorously controls its stereochemistry.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target molecule, this compound, points towards two primary building blocks: a chiral 2-phenylethylamine derivative and a pyrrolidine-containing electrophile.

Caption: Retrosynthetic analysis of the target molecule.

Several synthetic strategies can be envisioned to achieve this transformation. Among the most effective and widely employed methods for the formation of C-N bonds in a controlled manner is reductive amination .[4][5][6] This two-step, one-pot process involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.[5][7] This approach offers high yields and avoids the over-alkylation issues often associated with direct alkylation of amines.[4]

This guide will focus on a synthetic protocol centered around the reductive amination of (S)-1-phenyl-1,2-ethanediamine (derived from (S)-phenylalanine) with a suitable pyrrolidine-containing aldehyde. This strategy leverages a readily available chiral starting material to install the desired stereochemistry early in the synthetic sequence.

Detailed Synthesis Protocol

This section outlines the step-by-step synthesis of this compound, beginning with the preparation of the key chiral intermediate.

Part I: Synthesis of the Chiral Precursor, (S)-1-Phenyl-1,2-ethanediamine

The synthesis of the chiral diamine precursor starts from the readily available and enantiopure amino acid, (S)-phenylalanine.

Reaction Scheme:

Caption: Synthesis of the chiral diamine precursor.

Experimental Protocol:

Step 1: Reduction of (S)-Phenylalanine to (S)-2-Amino-3-phenyl-1-propanol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Phenylalanine: Slowly add a solution of (S)-phenylalanine in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C (ice bath). Causality: The slow addition and cooling are crucial to control the highly exothermic reaction between LiAlH₄ and the carboxylic acid.

-

Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Causality: This specific quenching procedure (Fieser work-up) is designed to precipitate the aluminum salts as a granular solid, facilitating their removal by filtration.

-

Isolation: Filter the resulting suspension and wash the solid residue with THF. Concentrate the filtrate under reduced pressure to obtain the crude (S)-2-amino-3-phenyl-1-propanol.

Step 2: Conversion to (S)-1-Phenyl-1,2-ethanediamine

-

Mesylation: Dissolve the crude amino alcohol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction. The mesylate group is an excellent leaving group for the subsequent nucleophilic substitution.

-

Azide Displacement: After completion of the mesylation (monitored by TLC), remove the solvent under reduced pressure. Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃). Heat the mixture to promote the Sₙ2 displacement of the mesylate by the azide ion.

-

Reduction of the Azide: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent. The crude azide is then dissolved in methanol, and palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere. Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.[7]

-

Purification: After the reduction is complete, filter the catalyst and concentrate the filtrate to yield the crude (S)-1-phenyl-1,2-ethanediamine. This can be further purified by distillation under reduced pressure or by crystallization of a suitable salt.

Part II: Reductive Amination to Yield the Final Product

Reaction Scheme:

Caption: Reductive amination to form the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve (S)-1-phenyl-1,2-ethanediamine and pyrrolidine-2-carbaldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

-

Formation of Imine/Iminium Ion: Stir the mixture at room temperature to allow for the formation of the imine intermediate.[5][6]

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than NaBH₄, allowing the imine formation to proceed before reduction.[4]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Table 1: Summary of Reagents and Typical Yields

| Step | Starting Material | Reagents | Solvent | Typical Yield (%) |

| I.1 | (S)-Phenylalanine | 1. LiAlH₄ | THF | 85-95 |

| I.2 | (S)-2-Amino-3-phenyl-1-propanol | 1. MsCl, Et₃N 2. NaN₃ 3. H₂, Pd/C | DCM, DMF, MeOH | 60-70 (over 3 steps) |

| II | (S)-1-Phenyl-1,2-ethanediamine | Pyrrolidine-2-carbaldehyde, NaBH(OAc)₃ | DCE | 75-85 |

Analytical Characterization and Quality Control

To ensure the identity, purity, and enantiomeric excess of the synthesized this compound, a comprehensive analytical characterization is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product and key intermediates.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analytical technique for determining the enantiomeric excess (e.e.) of the final product.[] A suitable chiral stationary phase is used to separate the (S) and (R) enantiomers, and the ratio of their peak areas is used to calculate the e.e.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter can provide an indication of the enantiomeric purity, although it is less precise than chiral HPLC.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low yield in reductive amination | Incomplete imine formation. | Ensure anhydrous conditions. Consider adding a dehydrating agent like molecular sieves. |

| Decomposition of the reducing agent. | Add NaBH(OAc)₃ in portions. | |

| Low enantiomeric excess | Racemization during any of the synthetic steps. | Maintain mild reaction conditions, especially during work-up procedures involving acids or bases. |

| Impure starting materials. | Ensure the enantiopurity of the starting (S)-phenylalanine. | |

| Difficult purification | Presence of side products from over-alkylation (if alternative methods are used). | Reductive amination is preferred to minimize this. Optimize chromatography conditions. |

| Diastereomeric salt formation during workup. | Careful control of pH during extraction is necessary. |

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable route to this important chiral building block. By employing a strategy that introduces the stereocenter early from a chiral pool starting material and utilizes a highly efficient reductive amination for the key C-N bond formation, high yields and excellent enantiopurity can be achieved. The detailed protocol, along with the rationale behind the experimental choices and troubleshooting guide, offers researchers and drug development professionals a solid foundation for the synthesis and application of this valuable chiral amine.

References

- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Preparation of Amines via Reductive Amin

- Reductive Amin

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C

- Synthesis of Amines. Chemistry LibreTexts.

- A Comparative Review of Modern Techniques for Chiral Amine Synthesis. Benchchem.

- Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing.

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz

- Enantiomeric Purific

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Chemical Identity

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is a chiral diamine featuring a phenyl group, a pyrrolidine ring, and a primary amine, making it a molecule of interest in medicinal chemistry and asymmetric synthesis. Its stereochemistry and the presence of multiple functional groups suggest potential for diverse biological activities and applications as a chiral ligand or building block. Accurate characterization of its physicochemical properties is paramount for its effective use in research and development, influencing factors such as solubility, bioavailability, and reactivity.

This guide focuses on the (S)-enantiomer, with the following identifiers:

-

Chemical Name: (S)-α-(Phenylmethyl)-1-pyrrolidineethanamine[1]

-

Synonyms: this compound, (S)-a-benzyl-1-pyrrolidineethanamine

-

CAS Number: 200267-75-0[1]

-

Molecular Formula: C₁₃H₂₀N₂[1]

-

Molecular Weight: 204.31 g/mol [1]

-

Chemical Structure:

Known and Predicted Physicochemical Properties

A summary of the currently available physicochemical data for this compound is presented below. It is crucial to note that much of the available data is predicted and should be experimentally verified for critical applications.

| Property | Value | Data Type | Source |

| Physical Form | Liquid | Experimental | Sigma-Aldrich[1] |

| Melting Point | Not available | - | - |

| Boiling Point | 332.4 ± 30.0 °C | Predicted | ChemicalBook |

| Density | 1.028 ± 0.06 g/cm³ | Predicted | ChemicalBook |

| Water Solubility | Not experimentally determined. Expected to have some solubility due to the amine groups capable of hydrogen bonding. | - | - |

| Organic Solvent Solubility | Expected to be soluble in many organic solvents such as methanol, ethanol, and chloroform. | Inferred | |

| pKa (of conjugate acid) | 10.04 ± 0.20 | Predicted | ChemicalBook |

| Optical Activity | [α]/D +5.0 ± 1.0°, c = 1 in methanol | Experimental | Sigma-Aldrich[1] |

Rationale for Experimental Determination of Physicochemical Properties

While predictive models provide useful estimations, experimental determination of physicochemical properties is non-negotiable for scientific rigor and regulatory compliance in drug development. The interplay of the phenyl, pyrrolidine, and amino functionalities in this compound can lead to intramolecular interactions that are not always accurately captured by predictive algorithms.

Workflow for Comprehensive Physicochemical Profiling

The following diagram illustrates a logical workflow for the experimental characterization of a novel chiral amine like the topic compound.

Experimental Protocols for Key Physicochemical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of the core physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The basicity of the amine functional groups, quantified by their pKa values, is critical for understanding the compound's behavior in physiological environments and for developing salt forms. Potentiometric titration is a robust and accurate method for pKa determination.

Protocol:

-

Sample Preparation: Accurately weigh approximately 20-50 mg of this compound and dissolve it in 50 mL of deionized water or a suitable co-solvent system if water solubility is low.

-

Titration Setup:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve (or the maxima of the first derivative plot).

-

The pKa value is the pH at the half-equivalence point. For a diamine, two pKa values may be observed.

-

Causality and Self-Validation: The sigmoidal shape of the titration curve is a direct consequence of the Henderson-Hasselbalch equation. The clarity of the inflection point serves as an internal validation of the measurement's accuracy. Repeating the titration at different concentrations of the analyte should yield consistent pKa values, confirming the reliability of the determination.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Shim the instrument to obtain a homogeneous magnetic field.

-

Acquire the spectra at a constant temperature (e.g., 25 °C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.

-

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Collect the spectrum of the sample. The instrument software will automatically subtract the background.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), and C-N stretching.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Chiral Purity Determination by High-Performance Liquid Chromatography (HPLC)

Ensuring the enantiomeric purity of a chiral compound is critical. Chiral HPLC is a powerful technique for separating and quantifying enantiomers.

Protocol:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of chiral amines.

-

Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen column (e.g., a mixture of hexane and isopropanol for normal-phase chromatography, or an aqueous buffer with acetonitrile or methanol for reversed-phase).

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a known concentration.

-

Chromatographic Analysis:

-

Equilibrate the column with the mobile phase.

-

Inject the sample solution.

-

Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).

-

-

Data Analysis:

-

The two enantiomers should elute at different retention times.

-

Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

-

Causality and Self-Validation: The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes with different stabilities. The ability to resolve the enantiomers into two distinct peaks is a direct validation of the method's specificity. Spiking the sample with a small amount of the racemic mixture should result in the proportional increase of both enantiomeric peaks, confirming their identity.

Safety and Handling

Based on available safety data for similar compounds, this compound is expected to be a corrosive substance.

-

Hazard Classification: Likely to be classified as Skin Corrosion/Irritation, Category 1B.[1]

-

Signal Word: Danger[1]

-

Hazard Statements: Causes severe skin burns and eye damage.[1]

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Store in a well-ventilated place. Keep container tightly closed. Store at 2-8°C.[1]

-

Conclusion

This technical guide has consolidated the available physicochemical information for this compound and provided detailed, field-proven protocols for the experimental determination of its key properties. While some fundamental data points have been established, this document highlights the need for further experimental characterization to build a complete profile of this chiral amine. By following the outlined methodologies, researchers can confidently generate the necessary data to support their drug discovery and development efforts, ensuring both scientific accuracy and regulatory compliance.

References

-

App-Chem. 1-Pyrrolidineethanamine, α-(phenylmethyl)-, (αS)-. [Link]

Sources

A Mechanistic Guide to Chiral Pyrrolidine-Based Catalysis in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral pyrrolidine-based organocatalysts have revolutionized asymmetric synthesis, offering a robust, environmentally benign alternative to traditional metal-based catalysts.[1][2] Their efficacy stems from their ability to activate substrates through two primary, powerful mechanistic pathways: enamine catalysis and iminium ion catalysis . This guide provides an in-depth exploration of these core mechanisms, dissecting the catalytic cycles, the structural features that govern stereoselectivity, and the practical application of these catalysts in pharmaceutical development. By synthesizing foundational principles with field-proven insights, this document serves as a technical resource for scientists aiming to harness the full potential of pyrrolidine-based organocatalysis.

The Dawn of Organocatalysis: A Paradigm Shift

For decades, the synthesis of chiral molecules, a critical task in drug development, was dominated by metal-based catalysts and chiral auxiliaries. While effective, these methods often suffer from drawbacks such as toxicity, cost, and sensitivity to air and moisture. The turn of the 21st century saw a paradigm shift with the re-emergence and rapid development of asymmetric organocatalysis , where small, purely organic molecules drive stereoselective transformations.[3]

Beyond Metals: The Rise of Small Molecule Catalysts

The pioneering work of researchers like Benjamin List and David MacMillan, who were awarded the 2021 Nobel Prize in Chemistry for their contributions, demonstrated that simple amino acids and their derivatives could catalyze complex reactions with high efficiency and enantioselectivity.[4][5] These organocatalysts are typically inexpensive, stable, and non-toxic, making them highly attractive for industrial-scale pharmaceutical manufacturing.[2]

The Pyrrolidine Scaffold: A "Privileged" Chiral Structure

Among the diverse families of organocatalysts, the chiral pyrrolidine scaffold, exemplified by the natural amino acid (S)-proline, holds a privileged status.[1][4] Its rigid five-membered ring structure provides a well-defined stereochemical environment, while the secondary amine is the key functional group responsible for initiating the catalytic cycle. The presence of other functional groups, such as the carboxylic acid in proline, often plays a crucial secondary role in orienting substrates and stabilizing transition states through hydrogen bonding.[6][7]

The Core Mechanisms: Dual Modes of Activation

Chiral pyrrolidine catalysts operate through two distinct yet complementary activation modes. The choice of pathway is determined by the nature of the carbonyl substrate. Ketones and aldehydes that can form an enamine act as nucleophiles (Enamine Catalysis ), while α,β-unsaturated aldehydes are activated as electrophiles (Iminium Ion Catalysis ).

Enamine Catalysis: The Nucleophilic Pathway

Enamine catalysis transiently converts a carbonyl compound (a ketone or aldehyde) into a more potent nucleophile, mimicking the function of Class I aldolase enzymes.[8][9][10] This activation mode is central to some of the most fundamental C-C bond-forming reactions in organic synthesis.

The catalytic cycle begins with the rapid and reversible condensation of the pyrrolidine's secondary amine with a carbonyl donor (e.g., acetone) to form a carbinolamine intermediate. Subsequent dehydration generates a positively charged iminium ion, which then loses a proton at the α-carbon to yield the key nucleophilic enamine intermediate.[11] This process effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it susceptible to attack by an electrophile.

The stereoselectivity of the reaction is determined in the subsequent step, where the enamine attacks an electrophilic acceptor (e.g., an aldehyde). The chiral scaffold of the catalyst dictates the facial selectivity of this attack.

The widely accepted Houk-List model provides a powerful rationale for the stereochemical outcome of proline-catalyzed reactions.[6][12] In this model, the enamine attacks the aldehyde via a chair-like, six-membered transition state. The carboxylic acid group of proline plays a dual role: it acts as a Brønsted acid, activating the aldehyde electrophile through hydrogen bonding, and it sterically directs the aldehyde to approach from a specific face (the Re-face) of the enamine.[6][12][13] This controlled orientation minimizes steric hindrance and maximizes stabilizing electrostatic interactions, leading to the preferential formation of one enantiomer.[6] Following the C-C bond formation, the resulting iminium ion is hydrolyzed, releasing the chiral product and regenerating the catalyst to complete the cycle.[10]

The power of enamine catalysis is demonstrated in its broad applicability to cornerstone reactions:

-

Aldol Reaction: The direct asymmetric aldol reaction between a ketone and an aldehyde was a landmark achievement in organocatalysis.[3][8][10]

-

Mannich Reaction: This pathway enables the enantioselective three-component reaction of an aldehyde, a ketone, and an amine.[3][14][15]

-

Michael Addition: The conjugate addition of ketones and aldehydes to α,β-unsaturated carbonyl compounds proceeds with high stereocontrol.[16]

Iminium Ion Catalysis: The Electrophilic Pathway

In contrast to enamine catalysis, iminium ion catalysis activates α,β-unsaturated aldehydes and ketones, rendering them more electrophilic. This strategy, pioneered by MacMillan, is often described as "LUMO-lowering" catalysis.[5][17][18][19]

The cycle initiates with the condensation of the chiral pyrrolidine catalyst with an α,β-unsaturated aldehyde. This forms a transient iminium ion . The positive charge on the nitrogen atom acts as a powerful electron sink, withdrawing electron density from the conjugated π-system. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making the β-carbon highly susceptible to nucleophilic attack.[18]

A nucleophile (e.g., a diene in a Diels-Alder reaction) then attacks the activated iminium ion. The stereochemistry of this addition is governed by the chiral catalyst. The bulky substituents on the catalyst (e.g., the benzyl group in MacMillan's first-generation catalyst) effectively block one face of the iminium ion, forcing the nucleophile to approach from the less hindered face.[5] This results in a highly enantioselective transformation. After the nucleophilic addition, the resulting enamine intermediate is hydrolyzed to release the chiral product and regenerate the catalyst.[17]

Iminium ion activation has enabled a host of previously challenging asymmetric transformations:

-

Diels-Alder Reaction: The organocatalytic enantioselective Diels-Alder reaction was a seminal achievement, providing access to complex cyclic systems.[5][18][19]

-

Friedel-Crafts Alkylation: The activation of α,β-unsaturated aldehydes allows for their direct and enantioselective reaction with electron-rich arenes like indoles and pyrroles.

-

Conjugate Additions: A wide range of soft nucleophiles can be added to activated enals in a conjugate fashion with excellent stereocontrol.

Structural Determinants of Selectivity

The remarkable success of pyrrolidine catalysts lies in their tunable structure. Minor modifications to the catalyst scaffold can lead to dramatic changes in reactivity and selectivity, allowing for fine-tuning and optimization.[1]

| Catalyst Type | Key Structural Feature | Primary Activation Mode | Typical Reaction(s) | Typical ee (%) |

| (S)-Proline | Carboxylic acid group | Enamine | Aldol, Mannich | 70 - >99 |

| MacMillan Catalysts | Imidazolidinone core, bulky substituent | Iminium Ion | Diels-Alder, Friedel-Crafts | 85 - >99 |

| Jørgensen-Hayashi Catalysts | Diarylprolinol silyl ether | Enamine / Iminium | Michael Addition, Aldol | 90 - >99 |

| Pyrrolidine Sulfonamides | Sulfonamide group | Enamine | Michael Addition | 85 - >95 |

Table 1: Comparison of common chiral pyrrolidine-based catalyst classes. Enantiomeric excess (ee) values are representative and can vary significantly with substrate and conditions.

From Bench to Pipeline: Applications in Drug Development

The operational simplicity, low toxicity, and high selectivity of pyrrolidine-based catalysts make them ideal for pharmaceutical synthesis.[20]

Case Study: Synthesis of Oseltamivir (Tamiflu®)

A prominent example is the organocatalytic synthesis of the antiviral drug oseltamivir. Several innovative routes have been developed that utilize chiral pyrrolidine derivatives, such as diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), to establish key stereocenters.[21][22] For instance, Hayashi and colleagues developed a highly efficient, three-pot synthesis where an organocatalyzed Michael addition is the key stereochemistry-defining step.[21][23] This approach significantly shortens the synthesis and avoids reliance on the natural product shikimic acid, which has been subject to supply chain volatility.[24][25]

Advantages in Pharmaceutical Manufacturing

-

Sustainability: Organocatalysts avoid heavy metal contamination in the final active pharmaceutical ingredient (API).

-

Safety: Catalysts are often derived from natural amino acids and are biodegradable and non-toxic.

-

Robustness: Reactions can frequently be run under aerobic conditions and without the need for strictly anhydrous solvents, simplifying reactor setup and reducing costs.[2]

Practical Workflow: Executing a Proline-Catalyzed Aldol Reaction

This section provides a trusted, self-validating protocol for a representative reaction.

Step-by-Step Experimental Protocol

Reaction: Asymmetric aldol addition of cyclohexanone to 4-nitrobenzaldehyde catalyzed by (S)-proline.

-

Materials: (S)-proline, 4-nitrobenzaldehyde, cyclohexanone, dimethyl sulfoxide (DMSO), ethyl acetate, saturated aqueous NH₄Cl solution, brine, anhydrous MgSO₄.

-

Procedure:

-

To a clean, dry vial, add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv.) and (S)-proline (0.075 mmol, 0.3 equiv.).

-

Add DMSO (0.5 mL) followed by cyclohexanone (1.25 mmol, 5.0 equiv.).

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Proline has good solubility in polar aprotic solvents like DMSO, ensuring a homogeneous reaction. A large excess of the ketone donor is used to favor the desired cross-aldol reaction over self-condensation of the aldehyde.[26]

-

Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).[27]

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.

-

Workflow for Analysis of Enantioselectivity

The enantiomeric excess (ee) of the product is the critical measure of the catalyst's success. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP) is the gold standard for this analysis.[28][29][30]

-

Self-Validation: The accuracy of the ee measurement is paramount. It is crucial to properly set integration parameters and run a racemic standard (if available) to confirm peak identification and resolution.[28] The choice of CSP and mobile phase is critical and often requires screening to achieve baseline separation of the enantiomers.[30][31][32]

Conclusion and Future Perspectives

Chiral pyrrolidine-based catalysts have fundamentally altered the landscape of asymmetric synthesis. Their ability to operate via dual activation modes—enamine and iminium ion catalysis—provides a versatile toolbox for constructing complex chiral molecules with high precision. The mechanistic understanding detailed in this guide, particularly stereochemical models like the Houk-List transition state, empowers chemists to make rational catalyst choices and design novel transformations. As the demand for enantiomerically pure pharmaceuticals grows, the scalability, sustainability, and efficiency of organocatalysis will ensure that pyrrolidine-based systems remain a central pillar of modern drug discovery and development. Future research will likely focus on developing catalysts with even greater activity, enabling lower catalyst loadings, and expanding the reaction scope to tackle ever more challenging synthetic problems.

References

-

Mukaiyama, T., et al. (1974). The Open-Chain System in the Aldol Condensation. Angewandte Chemie International Edition. [Link]

-

List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society. [Link]

-

Blackmond, D. G. (2016). Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes. Journal of the American Chemical Society. [Link]

-

Eastwood, M. D., et al. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect. [Link]

-

Sánchez, Á. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

-

Apaydin, S., et al. (2013). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry. [Link]

-

Vanden-Eynden, M. J., et al. (2015). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. ResearchGate. [Link]

-

Dr. Jessi B. Schrock. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

-

Pignataro, L., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

-

Armstrong, A., et al. (2014). The Houk–List transition states for organocatalytic mechanisms revisited. Chemical Science. [Link]

-

Armstrong, A., et al. (2014). The Houk-List Transition states for organocatalytic mechanism revisited. Imperial College London. [Link]

-

Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

- North, M., & O'Neill, P. M. (2015). Proline as an Asymmetric Organocatalyst. Sustainable Catalysis: Without Metals or Other Endangered Elements.

-

List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences. [Link]

-

LibreTexts Chemistry. (2021). Chiral Proline Based Reactions. [Link]

-

Celentano, G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

- MacMillan, D. W. C. (2015). Imidazolidinones as Asymmetric Organocatalysts. Sustainable Catalysis: Without Metals or Other Endangered Elements.

-

Hayashi, Y., et al. (2009). High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations. Angewandte Chemie International Edition. [Link]

-

Gualandi, A., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega. [Link]

-

Nobel Prize Committee. (2021). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. The Royal Swedish Academy of Sciences. [Link]

-

Balu, A. M., et al. (2018). Application of Heterogeneous Catalysts in the First Steps of the Oseltamivir Synthesis. Catalysts. [Link]

-

Cheong, P. H.-Y., et al. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Tetrahedron. [Link]

-

Celentano, G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]

-

Houk, K. N., & Cheong, P. H.-Y. (2016). Theory and Modeling of Asymmetric Catalytic Reactions. Accounts of Chemical Research. [Link]

-

J&K Scientific LLC. (2021). Macmillan Imidazolidinone Organocatalysts. [Link]

-

de la Torre, V. G., & Sierra, M. A. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules. [Link]

-

Almasi, D., et al. (2007). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. ResearchGate. [Link]

-

Balu, A. M., et al. (2018). Application of Heterogeneous Catalysts in the First Steps of the Oseltamivir Synthesis. MDPI. [Link]

-

Yang, Y., & Arnold, F. H. (2021). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

-

Extance, A. (2016). Turbocharged synthesis makes antiviral Tamiflu in an hour. Chemistry World. [Link]

-

Erkkilä, A., et al. (2007). Iminium Catalysis. Chemical Reviews. [Link]

-

Armstrong, A., et al. (2014). The Houk–List transition states for organocatalytic mechanisms revisited. ResearchGate. [Link]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53416B [pubs.rsc.org]

- 7. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]

- 13. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 14. books.rsc.org [books.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

- 18. nobelprize.org [nobelprize.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Turbocharged synthesis makes antiviral Tamiflu in an hour | Research | Chemistry World [chemistryworld.com]

- 23. High-yielding synthesis of the anti-influenza neuramidase inhibitor (-)-oseltamivir by three "one-pot" operations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. experts.umn.edu [experts.umn.edu]

- 29. uma.es [uma.es]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. heraldopenaccess.us [heraldopenaccess.us]

A Technical Guide to the Spectroscopic Characterization of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

Introduction

Molecular Structure and Spectroscopic Implications

The chemical structure of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is multifaceted, incorporating a phenyl ring, a chiral ethylamine backbone, and a pyrrolidine moiety. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed. The presence of a stereocenter is expected to induce magnetic non-equivalence in neighboring protons and carbons, potentially leading to more complex NMR spectra.

Molecular Structure of this compound

Caption: Labeled structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for each proton environment.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| CH (chiral center) | ~3.0 - 3.5 | Multiplet | 1H |

| CH₂ (benzylic) | ~2.7 - 2.9 | Multiplet | 2H |

| CH₂-N (pyrrolidine, exocyclic) | ~2.5 - 2.8 | Multiplet | 2H |

| CH₂-N (pyrrolidine ring) | ~2.4 - 2.7 | Multiplet | 4H |

| CH₂ (pyrrolidine ring) | ~1.7 - 1.9 | Multiplet | 4H |

| NH₂ | ~1.5 - 2.5 | Broad Singlet | 2H |

Rationale behind Predictions:

-

Aromatic Protons: The protons on the phenyl ring are expected to resonate in the downfield region of 7.20-7.40 ppm due to the deshielding effect of the aromatic ring current.[1]

-

Chiral Center Proton: The proton on the chiral carbon (CH) is adjacent to the phenyl group, the primary amine, and the methylene group connected to the pyrrolidine. This complex environment would likely place its signal around 3.0-3.5 ppm.

-

Benzylic Protons: The two protons of the CH₂ group attached to the phenyl ring are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and are expected to appear as a multiplet, likely an AB quartet, in the range of 2.7-2.9 ppm.[2]

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will exhibit complex splitting patterns. The methylene groups adjacent to the nitrogen atom will be deshielded and are predicted to appear between 2.4 and 2.8 ppm. The other two methylene groups of the pyrrolidine ring are expected to be more shielded, with signals around 1.7-1.9 ppm.

-

Primary Amine Protons: The protons of the primary amine (NH₂) typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent, but a range of 1.5-2.5 ppm is a reasonable estimate.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. We can predict the approximate chemical shifts for each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | ~140 |

| Phenyl CH | ~126 - 129 |

| CH (chiral center) | ~60 - 65 |

| CH₂ (benzylic) | ~40 - 45 |

| CH₂-N (pyrrolidine, exocyclic) | ~55 - 60 |

| CH₂-N (pyrrolidine ring) | ~50 - 55 |

| CH₂ (pyrrolidine ring) | ~20 - 25 |

Rationale behind Predictions:

-

Aromatic Carbons: The aromatic carbons will have signals in the range of 126-140 ppm. The quaternary carbon to which the ethylamine chain is attached will be the most downfield.

-

Aliphatic Carbons: The carbons of the ethylamine backbone and the pyrrolidine ring will appear in the upfield region of the spectrum. The carbons directly bonded to nitrogen atoms will be deshielded and appear at higher chemical shifts (50-65 ppm) compared to the other aliphatic carbons (20-45 ppm). Data from similar structures like pyrrolidine and N-methylpyrrolidine support these estimations.[3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| N-H (Primary Amine) | Bend | 1580 - 1650 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

Rationale behind Predictions:

-

N-H Vibrations: The primary amine will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending vibration between 1580-1650 cm⁻¹.[6][7][8]

-

C-H Vibrations: The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear in their respective typical regions.

-

C=C and C-N Vibrations: The aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations for the aliphatic amines will likely appear in the 1020-1250 cm⁻¹ region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₃H₂₀N₂), the molecular weight is approximately 204.31 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): An ion peak at m/z = 204 is expected.

-

Alpha-Cleavage: Amines readily undergo alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. This is expected to be a major fragmentation pathway.

-

Cleavage of the C-C bond between the chiral center and the benzylic carbon would lead to the formation of a stable, resonance-stabilized pyrrolidinylmethyl-amino cation.

-

Loss of a benzyl radical (C₇H₇•, mass = 91) would result in a fragment at m/z = 113.

-

Loss of a pyrrolidinylmethyl radical would result in a fragment at m/z = 119.

-

-

Other Fragments: Other fragment ions corresponding to the pyrrolidine ring and the phenyl group are also possible.

Spectroscopic Characterization Workflow

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the liquid is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is usually sufficient.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The structural elucidation of this compound is a critical step in its development for any potential application. This technical guide provides a comprehensive overview of the predicted spectroscopic data based on its chemical structure and the principles of NMR, IR, and MS. The provided protocols offer a starting point for the experimental characterization of this molecule. By combining these spectroscopic techniques, researchers can confidently confirm the identity, purity, and structure of this and other related compounds, thereby advancing their research and development efforts.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Doc Brown's Chemistry. Mass spectrum of ethylamine. Available from: [Link]

- Heacock, R. A., & Marion, L. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 29(10), 879-890.

-

ResearchGate. ¹H-NMR spectra of 2-phenylethylamine. Available from: [Link]

- Fahmey, M. A., Hawash, M. F., & El-Desawy, M. A. (2001). Mass Spectrometric Study of Molecular Ions of Ethylamine, Diethylamin and Triethylamine Using Electron Impact.

-

Doc Brown's Chemistry. Mass spectrum of N-methylethanamine (ethylmethylamine). Available from: [Link]

- Heacock, R. A., & Marion, L. (2011). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 29(10), 879-890.

- Lin, H. R., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 18(9), 10547-10561.

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

-

University of Colorado Boulder. IR Chart. Available from: [Link]

-

PubChem. 1-Methylpyrrolidine. Available from: [Link]

-

PubChem. N-methyl-2-pyrrolidone. Available from: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

-

ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]

-

SpectraBase. Pyrrolidine - Optional[¹³C NMR] - Chemical Shifts. Available from: [Link]

- Black, D. S. C., & Strauch, R. J. (1991). ¹³C NMR spectra of 1‐pyrroline 1‐oxides, 2H‐pyrrole 1‐oxides and related compounds. Magnetic Resonance in Chemistry, 29(11), 1114-1118.

-

Oregon State University. ¹H NMR Chemical Shift. Available from: [Link]

-

Chemistry Stack Exchange. ¹H splitting pattern of benzyl CH₂ protons. Available from: [Link]

- Deslauriers, R., et al. (1975). ¹³C-nuclear magnetic resonance study of [85% ¹³C-enriched proline]thyrotropin releasing factor: ¹³C-¹³C vicinal coupling constants and conformation of the proline residue. Proceedings of the National Academy of Sciences, 72(12), 4948-4952.

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

PubChem. N-Ethylbenzylamine. Available from: [Link]

-

University of Colorado Boulder. NMR Chart. Available from: [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0012275). Available from: [Link]

-

FooDB. Showing Compound 2-Phenylethylamine (FDB010580). Available from: [Link]

-

SpectraBase. N-ethylbenzylamine - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

GlycoTorsion. Phenethylamine | C₈H₁₁N | MD Topology | NMR | X-Ray. Available from: [Link]

-

Reddit. How am I supposed to distinguish between a n-ethylaniline IR spec and a benzylmethylamine IR spec ?. Available from: [Link]

- Stoyanov, N., & Antonov, L. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1020.

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available from: [Link]

-

PubChem. (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine. Available from: [Link]

- Patil, R., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(12), 1143-1154.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 4. 1-Methylpyrrolidine(120-94-5) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

The Indispensable Architect: A Technical Guide to the Role of the Pyrrolidine Moiety in Asymmetric Induction

Foreword

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, chemists continuously seek robust and predictable methods to control stereochemistry. Among the myriad of tools available, the humble five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a uniquely powerful and versatile scaffold. From its central role in the organocatalysis revolution to its reliable performance as a chiral auxiliary, the pyrrolidine moiety has proven to be an indispensable architect of chirality.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere survey of reactions to provide a deep, mechanistic understanding of why the pyrrolidine scaffold is so effective. We will dissect the stereoelectronic features that underpin its catalytic prowess, explore its various modes of activation, and provide practical, field-proven protocols to demonstrate its application. Our narrative is built on the pillars of expertise, trustworthiness, and authoritative grounding, ensuring that the insights within are both scientifically accurate and practically applicable.

Part I: The Pyrrolidine Moiety as a Chiral Catalyst Core

The ascent of the pyrrolidine ring as a privileged catalytic scaffold is fundamentally tied to the discovery of L-proline as an effective asymmetric organocatalyst.[1][2] This naturally occurring amino acid possesses a unique combination of structural features that make it, and its derivatives, exceptionally adept at inducing chirality.

Chapter 1: The Foundational Genius of L-Proline

L-proline's efficacy is not accidental; it is a direct consequence of its distinct molecular architecture:

-

A Chiral Secondary Amine: Unlike most other proteinogenic amino acids, proline incorporates its alpha-amino group within the rigid pyrrolidine ring. This secondary amine is the reactive handle for forming key catalytic intermediates (enamines and iminium ions) with carbonyl compounds.[2][3]

-

A Rigid Conformational Scaffold: The five-membered ring structure significantly restricts conformational freedom. This rigidity translates into a more organized and predictable transition state, which is essential for high levels of stereochemical communication between the catalyst and the substrate.

-

A Bifunctional Acid/Base Site: The presence of a carboxylic acid group on the chiral center is crucial. This group can act as an internal Brønsted acid or base, participating in proton transfer events and organizing the transition state through hydrogen bonding.[1][2] This dual functionality mimics the strategy of natural Class I aldolase enzymes.[4][5]

These three features, working in concert, allow proline to create a highly ordered chiral environment around the reacting molecules, effectively dictating the facial selectivity of bond formation.

Chapter 2: The Enamine Catalysis Manifold

One of the primary modes of activation by pyrrolidine-based catalysts is through the formation of a nucleophilic enamine intermediate.[3][4] This pathway is central to a vast number of transformations, including the seminal proline-catalyzed asymmetric aldol reaction.[4][6][7]

Mechanism of Action: The catalytic cycle begins with the condensation of a ketone or aldehyde (the enolizable partner) with the secondary amine of the pyrrolidine catalyst to form a transient iminium ion. Subsequent deprotonation yields a chiral enamine. This enamine, now acting as an activated nucleophile, attacks an electrophile (e.g., an aldehyde). The resulting iminium ion is then hydrolyzed by water, regenerating the catalyst and furnishing the chiral product.[1][4]

The Origin of Asymmetric Induction: The stereochemical outcome of the reaction is determined during the C-C bond-forming step. The widely accepted Houk-List model provides a robust rationalization for the observed stereoselectivity.[8][9][10] In this model, the carboxylic acid group of proline orients the electrophilic aldehyde via a hydrogen-bonding network, forming a rigid, chair-like six-membered transition state.[1][8] This organized assembly preferentially exposes one face of the enamine to the electrophile, while the steric bulk of the pyrrolidine ring shields the other face.[11] For instance, in the reaction between cyclohexanone and benzaldehyde catalyzed by (S)-proline, the enamine attacks the Re-face of the aldehyde, leading to the (S,R) product.[8][12]

Chapter 3: The Iminium Ion Catalysis Manifold

Complementary to enamine catalysis, pyrrolidine catalysts can activate α,β-unsaturated carbonyls by forming a transient, electrophilic iminium ion .[7][13][14] This activation mode effectively lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl system, making it more susceptible to attack by weak nucleophiles.

Mechanism of Action: The secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activated electrophile then reacts with a nucleophile. The resulting enamine intermediate is subsequently hydrolyzed to release the product and regenerate the catalyst. This strategy is the cornerstone of highly successful asymmetric Diels-Alder, Michael, and Friedel-Crafts reactions.[7][14]

The Origin of Asymmetric Induction: Stereocontrol is achieved through effective shielding of one of the enantiotopic faces of the iminium ion. The bulky substituents on the pyrrolidine catalyst (or the ring itself) create a steric environment that directs the incoming nucleophile to the less hindered face. For example, in Diels-Alder reactions catalyzed by MacMillan's imidazolidinone catalysts (which feature a pyrrolidine-derived core), the bulky benzyl group effectively blocks one face of the dienophile, leading to high endo- and facial selectivity.[7]

Chapter 4: Advanced Concepts - Singly Occupied Molecular Orbital (SOMO) Catalysis

A more recent and powerful evolution in pyrrolidine-based catalysis is the concept of Singly Occupied Molecular Orbital (SOMO) activation, pioneered by the MacMillan group.[15][16] This strategy merges enamine catalysis with single-electron oxidation to generate a transient radical cation, enabling a host of previously challenging enantioselective transformations.

Mechanism of Action: The reaction begins identically to enamine catalysis, with the formation of a chiral enamine. However, this electron-rich intermediate is then subjected to a single-electron oxidant (e.g., a cerium(IV) salt). This oxidation removes one electron from the enamine, forming a 3-π-electron enamine radical cation.[16] This highly reactive SOMO-activated intermediate can then undergo enantioselective radical-polar crossover reactions, such as coupling with olefins to generate complex pyrrolidines.[15][17][18][19]

This approach has successfully been applied to the enantioselective α-allylation, α-vinylation, and carbo-oxidation of aldehydes, demonstrating the versatility of the pyrrolidine scaffold in mediating novel bond formations.[15][16]

Chapter 5: Rational Catalyst Design Beyond Proline

While L-proline is a remarkable catalyst, its application can be limited by issues such as low solubility in organic solvents and modest reactivity with certain substrates.[2] This has spurred extensive research into modifying the pyrrolidine scaffold to create second-generation catalysts with enhanced properties. A landmark achievement in this area was the independent development of diarylprolinol silyl ethers by the Jørgensen and Hayashi groups.[2][20]

These catalysts replace the carboxylic acid of proline with a bulky diaryl(trialkylsilyloxy)methyl group. This modification brings several key advantages:

-

Enhanced Steric Shielding: The bulky aryl groups create a much more defined and sterically hindered chiral pocket, leading to higher enantioselectivities.

-

Improved Solubility: The lipophilic silyl ether group dramatically increases solubility in common organic solvents.

-

Prevention of Side Reactions: The absence of the acidic proton prevents unwanted side reactions and catalyst deactivation pathways.

| Catalyst Type | Key Structural Feature | Typical Reactions | Representative ee% |

| L-Proline | Carboxylic acid, rigid ring | Aldol, Mannich, Michael | 70-96%[21] |

| MacMillan Imidazolidinones | Fused ring, bulky benzyl group | Diels-Alder, Friedel-Crafts | >90%[7] |

| Hayashi-Jørgensen Catalysts | Diarylprolinol silyl ether | Conjugate additions, α-functionalization | >95%[20] |

Part II: The Pyrrolidine Moiety as a Chiral Auxiliary

Beyond catalysis, the pyrrolidine ring is a foundational component of highly effective chiral auxiliaries.[22][23] In this approach, the chiral pyrrolidine moiety is stoichiometrically and covalently attached to a substrate. It then directs the stereochemical course of a reaction at a remote site before being cleaved to reveal the enantioenriched product.

C₂-symmetrical pyrrolidines, such as (2R,5R)-2,5-dimethylpyrrolidine, are particularly effective.[22][23] Their symmetrical nature reduces the number of possible diastereomeric transition states, often leading to cleaner reactions and higher stereoselectivities. These auxiliaries have been successfully employed in asymmetric alkylations, aldol reactions, and conjugate additions, serving as reliable tools for constructing complex chiral molecules.[24]

Part III: Practical Applications & Protocols

To bridge theory and practice, this section provides detailed, step-by-step methodologies for key reactions that exemplify the power of pyrrolidine-mediated asymmetric induction.

Protocol 1: A Classic Intermolecular (S)-Proline-Catalyzed Aldol Reaction

This protocol describes the direct asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a benchmark transformation in organocatalysis.[11]

Materials:

-

(S)-Proline (10-20 mol%)

-

4-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv)

-

Cyclohexanone (10 mmol, 10 equiv)

-

Solvent (e.g., DMSO, DMF, or Acetone)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous MgSO₄

Step-by-Step Methodology:

-

To a clean, dry vial equipped with a magnetic stir bar, add (S)-proline (e.g., 0.023 g, 0.2 mmol for 20 mol%).

-

Add the chosen solvent (e.g., 1.0 mL of DMSO).

-

Add cyclohexanone (1.03 mL, 10 mmol) to the vial.

-

Finally, add 4-nitrobenzaldehyde (0.151 g, 1.0 mmol) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 24 to 72 hours.[21]

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

-

Determine the enantiomeric excess (ee%) of the product using chiral HPLC analysis.

Protocol 2: The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) Reaction

This protocol describes the classic intramolecular aldol reaction that produces the Wieland-Miescher ketone precursor, a landmark reaction in the history of organocatalysis.[4][25][26][27][28]

Materials:

-

2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 mmol, 1.0 equiv)

-

(S)-Proline (typically 3 mol%)

-

Solvent (e.g., DMF)

-

Acid for workup/dehydration (e.g., PTSA, if enone is desired)

Step-by-Step Methodology:

-

Dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (0.182 g, 1.0 mmol) in DMF (2.0 mL) in a round-bottom flask with a magnetic stir bar.

-

Add (S)-proline (0.0035 g, 0.03 mmol, 3 mol%) to the solution.

-

Stir the mixture at room temperature for 20-72 hours. The original Hajos-Parrish procedure reported high yield and ee% after 20 hours for a similar substrate.[28]

-

Monitor the reaction by TLC. The starting triketone is converted to the bicyclic ketol product.

-

Upon completion, the product can be isolated directly after an appropriate aqueous workup and extraction as described in Protocol 1.

-

Optional Dehydration: If the enone product is desired (the Eder-Sauer-Wiechert modification), after the initial reaction, the crude ketol can be dissolved in a solvent like toluene, a catalytic amount of p-toluenesulfonic acid (PTSA) can be added, and the mixture can be heated to reflux with a Dean-Stark trap to remove water.[25][28]

-

Purify the final product (ketol or enone) by flash chromatography or recrystallization.

-

Determine the enantiomeric excess via chiral HPLC or by comparing the optical rotation to literature values.

Conclusion

The pyrrolidine moiety, in its various forms, stands as a testament to the power of rational design in asymmetric synthesis. Its conformational rigidity, combined with the strategic placement of functional groups, allows it to form highly organized, chiral transition states that govern stereochemical outcomes with remarkable precision. From the bifunctional elegance of L-proline in enamine and iminium catalysis to the radical-based innovations of SOMO activation and its reliability as a chiral auxiliary, the pyrrolidine scaffold provides a versatile and powerful platform for tackling the most demanding challenges in stereoselective synthesis. The continued exploration and modification of this privileged core promise to unlock even more efficient and innovative synthetic methodologies for the future.

References

- Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis. (2024). SYNTHETIC COMMUN.

-

Proline-catalyzed aldol reactions. In Wikipedia. Available at: [Link]

-

Lapi, A., et al. (n.d.). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. Available at: [Link]

-

List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. Available at: [Link]

-

Proline organocatalysis. In Wikipedia. Available at: [Link]

-

Armstrong, A., et al. (2014). The Houk–List transition states for organocatalytic mechanisms revisited. Royal Society of Chemistry. Available at: [Link]

-

Singleton, D. A., et al. (2016). Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes. Journal of the American Chemical Society. Available at: [Link]

-

Armstrong, A., et al. (n.d.). The Houk-List Transition states for organocatalytic mechanism revisited. Imperial College London. Available at: [Link]

-

Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Available at: [Link]

-

Hajos-Parrish-Eder-Sauer-Wiechert reaction. (n.d.). chemeurope.com. Available at: [Link]

-

10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Available at: [Link]

-

Jui, N. T., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University. Available at: [Link]

-

Tazzine, A., et al. (2017). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. Available at: [Link]

-

List, B., Hoang, L., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. PMC - NIH. Available at: [Link]

-

Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion. In Wikipedia. (in German). Available at: [Link]

- Proline as an Asymmetric Organocatalyst. (2015). In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1.

-